![molecular formula C19H20N6Na2O11S2 B13803258 disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate is a complex organic compound characterized by the presence of multiple azido groups and sulfonate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopentanone structure, followed by the introduction of azido and sulfonate groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the azido groups.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: Employed in the study of protein-ligand interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate involves the interaction of its azido groups with target molecules. The azido groups can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is harnessed in click chemistry to create covalent bonds between molecules. The sulfonate groups enhance the solubility and stability of the compound in aqueous environments, facilitating its use in biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate can be compared with other azido and sulfonate-containing compounds:
Disodium 4-azidobenzenesulfonate: Similar in containing azido and sulfonate groups but lacks the complex cyclopentanone structure.
Disodium 2,5-bis(4-azido-2-sulfonatophenyl)methylidene-cyclopentanone: Shares a similar core structure but differs in the positioning and number of azido groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C19H20N6Na2O11S2 |
|---|---|
Molekulargewicht |
618.5 g/mol |
IUPAC-Name |
disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate |
InChI |
InChI=1S/C19H14N6O7S2.2Na.4H2O/c20-24-22-15-5-3-11(17(9-15)33(27,28)29)7-13-1-2-14(19(13)26)8-12-4-6-16(23-25-21)10-18(12)34(30,31)32;;;;;;/h3-10H,1-2H2,(H,27,28,29)(H,30,31,32);;;4*1H2/q;2*+1;;;;/p-2/b13-7+,14-8+;;;;;; |
InChI-Schlüssel |
KDURGYWZHFDJTL-YEODLNDCSA-L |
Isomerische SMILES |
C1/C(=C\C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])/C(=O)/C(=C/C3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-])/C1.O.O.O.O.[Na+].[Na+] |
Kanonische SMILES |
C1CC(=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])C(=O)C1=CC3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)

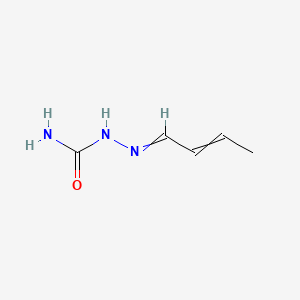

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

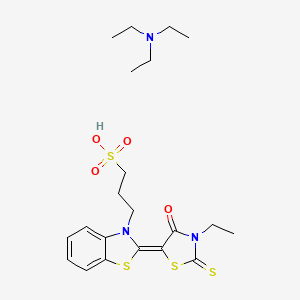
![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
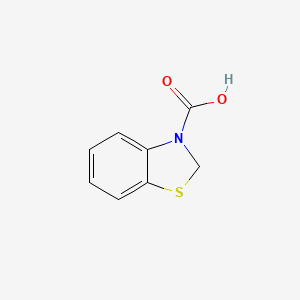
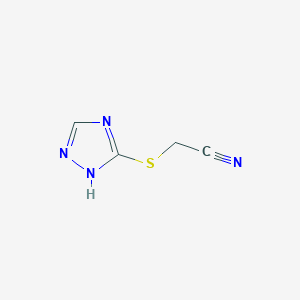
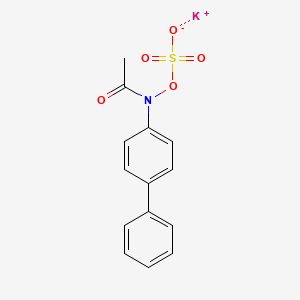
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
